2-chloro-4,5-difluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,5-difluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine class of compounds. It has garnered significant interest in recent years due to its unique physical and chemical properties, which have found applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with fluorinating agents. One common method includes the use of cesium fluoride and potassium fluoride as fluorinating agents in solvents like sulfolane and dimethyl sulfoxide. The reaction is carried out at elevated temperatures, around 145°C to 190°C, to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoropyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where the chlorine or fluorine atoms are replaced by nucleophiles such as amines, alkoxides, or phenols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, phenols, and aromatic amines are commonly used.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, such as 2-amino-4,5-difluoropyrimidine and 2-alkoxy-4,5-difluoropyrimidine .
Scientific Research Applications
2-chloro-4,5-difluoropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can lead to the disruption of essential biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyrimidine: Similar in structure but lacks the fluorine atoms, which can affect its reactivity and applications.
2-chloro-5-fluoropyrimidine: Contains only one fluorine atom, making it less reactive compared to 2-chloro-4,5-difluoropyrimidine.
4,6-Difluoropyrimidine: Another fluorinated pyrimidine with different substitution patterns, leading to varied chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
894791-89-0 |
---|---|
Molecular Formula |
C4HClF2N2 |
Molecular Weight |
150.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.